molecular formula C19H18N2O3S B2878495 1-(4-Methoxyphenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 946253-78-7

1-(4-Methoxyphenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one

Cat. No.: B2878495
CAS No.: 946253-78-7
M. Wt: 354.42
InChI Key: WQHSKVDMBAIBQU-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a complex organic compound characterized by its unique structure, which includes a pyrazinone core substituted with methoxybenzyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzyl thiol with a suitable pyrazinone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • 1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]pyrazin-2(1H)-one

Uniqueness

1-(4-Methoxyphenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[(3-methoxyphenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-23-16-8-6-15(7-9-16)21-11-10-20-18(19(21)22)25-13-14-4-3-5-17(12-14)24-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHSKVDMBAIBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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